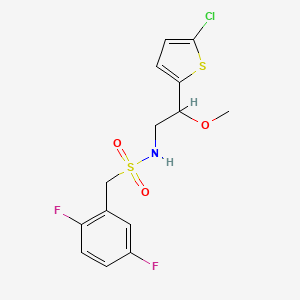

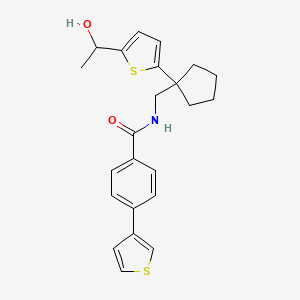

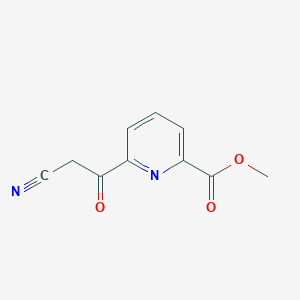

![molecular formula C24H24FN5O3 B2973824 7-[(苄氧基)甲基]-4-[(5-氟-2-甲基苯基)磺酰]-2,3,4,5-四氢-1,4-苯并噁嗪 CAS No. 951592-47-5](/img/structure/B2973824.png)

7-[(苄氧基)甲基]-4-[(5-氟-2-甲基苯基)磺酰]-2,3,4,5-四氢-1,4-苯并噁嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazepine ring is likely to be planar due to the presence of the nitrogen and oxygen heteroatoms. The benzyloxy and sulfonyl groups could potentially introduce some steric hindrance, affecting the overall shape and reactivity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzyloxy group could potentially undergo cleavage under acidic conditions to yield a benzyl carbocation. The sulfonyl group could potentially be reduced to a sulfide using reducing agents. The benzoxazepine ring might be able to participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature and could potentially have a relatively high melting point due to the presence of multiple aromatic rings. The presence of the sulfonyl group could potentially make it somewhat polar, affecting its solubility in different solvents .科学研究应用

Drug Design and Development

This compound is considered for its potential in drug design due to the presence of the benzoxazepine moiety, which is a common feature in molecules with pharmacological activity . The sulfonyl group attached to the aromatic ring can act as a bioisostere, potentially improving the drug’s properties such as selectivity and metabolic stability.

Drug Delivery Systems

The benzyloxy group in the compound could be utilized in drug delivery systems. This moiety can be modified to alter the solubility and permeability of the drug, enhancing its delivery to the target site .

Neutron Capture Therapy

Boronic acids and their esters, which can be derived from this compound, are explored for their use as boron carriers in neutron capture therapy. This therapy is a type of cancer treatment that targets tumors at the cellular level using boron atoms to capture neutrons .

Organic Synthesis

The compound’s structure contains functional groups that are useful in organic synthesis. The benzyloxy and sulfonyl groups can participate in various chemical reactions, serving as intermediates in the synthesis of more complex molecules .

Pharmacological Research

The tetrahydro-1,4-benzoxazepine ring system is of interest in pharmacological research. Compounds with this structure have been studied for their potential effects on the central nervous system and their possible therapeutic applications .

Chemical Stability Studies

The stability of phenylboronic pinacol esters, which can be related to this compound, is a subject of study. Understanding the hydrolysis susceptibility of these esters at physiological pH is crucial for their application in medicinal chemistry .

未来方向

属性

IUPAC Name |

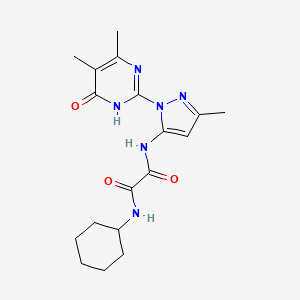

2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN5O3/c1-3-16-6-5-7-19(12-16)26-21(31)15-29-20-14-28(4-2)27-22(20)23(32)30(24(29)33)13-17-8-10-18(25)11-9-17/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLGNXOCAIRJTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2973744.png)

![Ethyl 5-[[(E)-3-methylsulfonylprop-2-enyl]carbamoyl]-1,2-oxazole-3-carboxylate](/img/structure/B2973745.png)

![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)